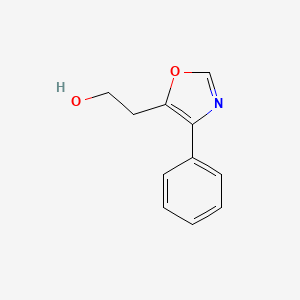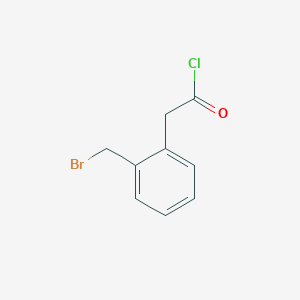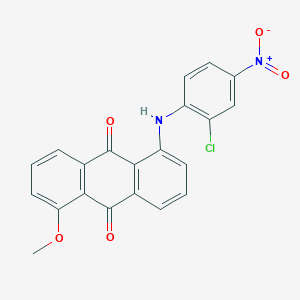
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a chloro-nitrophenyl group attached to an anthracene-9,10-dione core, with a methoxy group at the 5-position. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione typically involves a multi-step process:
Nitration and Chlorination: The starting material, 2-chloro-4-nitroaniline, is prepared by nitration of chlorobenzene followed by reduction.
Amination: The 2-chloro-4-nitroaniline is then reacted with 5-methoxyanthraquinone in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
The exact mechanism of action depends on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: Similar in structure but lacks the anthraquinone core.
5-Methoxyanthraquinone: Similar in structure but lacks the chloro-nitrophenyl group.
Anthraquinone derivatives: Various derivatives with different substituents on the anthraquinone core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62322-92-3 |
|---|---|
Fórmula molecular |
C21H13ClN2O5 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
1-(2-chloro-4-nitroanilino)-5-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H13ClN2O5/c1-29-17-7-3-5-13-19(17)21(26)12-4-2-6-16(18(12)20(13)25)23-15-9-8-11(24(27)28)10-14(15)22/h2-10,23H,1H3 |
Clave InChI |
DPDRUVBYDREPFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
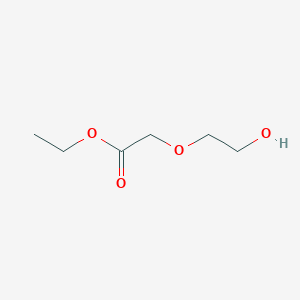
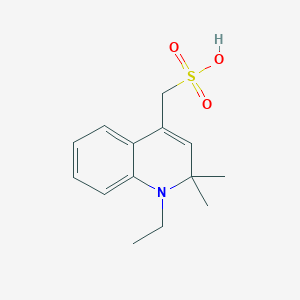
![2-Hydrazinyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B8657383.png)
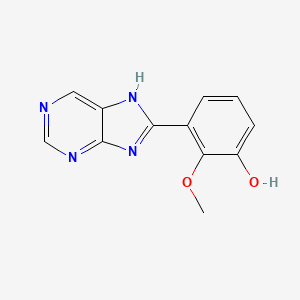
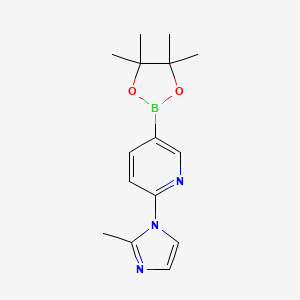
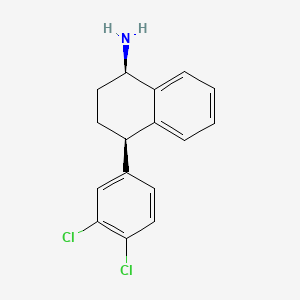
![4,5-dichloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657414.png)
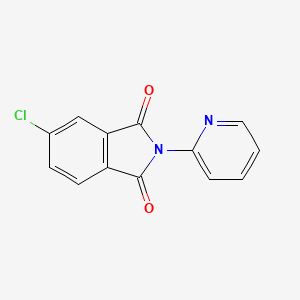
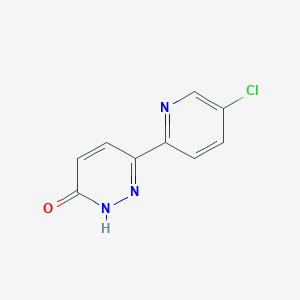
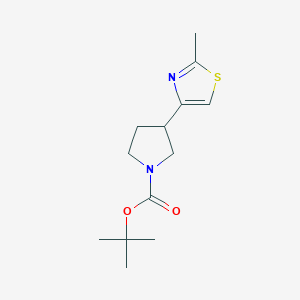
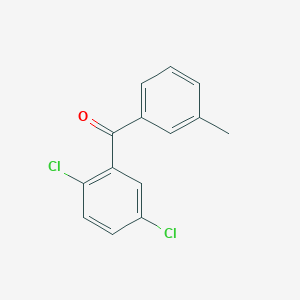
![5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B8657446.png)
